LogP and Lipophilicity: OCF₃ vs. OCH₃ and Br Substituent Comparison
The target compound exhibits a computed LogP of 1.4923 , reflecting the contribution of its –OCF₃ group. This value is substantially higher than the methoxy analog 1-fluoro-2-methoxyethane (LogP = 0.6023) [1] and moderately higher than the bromo analog 2-fluoroethyl bromide (LogP = 1.3508) [2]. The difference is consistent with the known OCF₃ Hansch π of +1.04 vs. OCH₃ π of –0.02 [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4923 (computed) |
| Comparator Or Baseline | 1-Fluoro-2-methoxyethane (OCH₃ analog): LogP = 0.6023; 2-Fluoroethyl bromide (Br analog): LogP = 1.3508; Substituent Hansch π: OCF₃ = +1.04 vs. OCH₃ = –0.02, CF₃ = +0.88 |
| Quantified Difference | ΔLogP = +0.89 vs. OCH₃ analog; ΔLogP = +0.14 vs. Br analog; Δπ = +1.06 vs. OCH₃ substituent |
| Conditions | Computed LogP; octanol/water partition coefficient prediction |
Why This Matters
LogP is a primary determinant of membrane permeability, metabolic stability, and off-target binding; the 0.9 log-unit difference vs. the OCH₃ analog translates to approximately an 8-fold difference in partition coefficient, making generic replacement of the OCF₃ moiety with OCH₃ non-viable in medicinal chemistry programs.
- [1] YYBYY Chemical Platform. 1-Fluoro-2-methoxyethane (CAS 627-43-0). LogP: 0.6023. View Source
- [2] ChemTradeHub. 1-Bromo-2-fluoroethane (CAS 762-49-2). LogP: 1.3508. View Source
- [3] Novás, M. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC, 2025. Hansch π: OCF₃ = +1.04, OCH₃ ≈ –0.02. View Source
